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Compound of Interest

Compound Name: Oxphos-IN-1

Cat. No.: B12401414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
characterization of Oxphos-IN-1, also referred to in scientific literature as compound 2 or DX2-
201. This potent inhibitor of oxidative phosphorylation (OXPHOS) represents a promising lead
compound in the development of novel cancer therapeutics that target cellular metabolism.

Introduction to Oxidative Phosphorylation as a
Therapeutic Target

Oxidative phosphorylation (OXPHQOS) is the primary metabolic pathway for ATP production in
most eukaryotic cells and occurs within the mitochondria.[1][2] The process involves a series of
protein complexes (Complexes I-V) in the inner mitochondrial membrane that facilitate electron
transport and generate a proton gradient, which in turn drives ATP synthesis.[1][3] While both
normal and cancerous cells utilize OXPHOS, certain cancer subtypes exhibit a heightened
dependence on this pathway for survival and proliferation, making it a compelling target for
therapeutic intervention.[4] Inhibition of OXPHOS, particularly Complex I, can lead to energy
depletion, impaired biosynthesis of essential molecules like aspartate, and ultimately, cancer
cell death.[5]
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Oxphos-IN-1 (compound 2) was identified through a phenotypic screening campaign designed
to discover novel inhibitors of oxidative phosphorylation. The initial screen of a diverse 4,000-
compound library led to the discovery of a hit compound, a benzene-1,4-disulfonamide,
referred to as compound 1.[4] This initial hit was a racemic mixture. Subsequent separation and
testing of the enantiomers revealed that the R-enantiomer, designated as compound 2 (DX2-
201), was significantly more potent than its S-enantiomer (compound 3).[4] This stereospecific
activity suggested a specific biological target.[4]
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Figure 1: Discovery workflow for Oxphos-IN-1 (Compound 2).

Synthesis of Oxphos-IN-1 (Compound 2)
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While the specific synthesis scheme for Oxphos-IN-1 (compound 2) is detailed within
proprietary research, the general synthetic route for the benzene-1,4-disulfonamide series
involves standard organic chemistry methodologies. The synthesis of related compounds in the
series suggests a modular approach, allowing for the exploration of structure-activity
relationships.

Biological Activity and Quantitative Data

Oxphos-IN-1 (compound 2) has demonstrated potent and specific inhibition of mitochondrial
Complex 1. Its biological activity has been characterized through various in vitro assays, with
the key quantitative data summarized below.

Cell Line / .
Assay Type Metric Value Reference
System
Cell Growth UM16 Pancreatic
o IC50 0.31 pM [4]
Inhibition Cancer
ATP Production MIA PaCa-2 (in
o IC50 1185+ 2.2 nM [4]
Inhibition galactose)
Complex | NAD/NADH
o IC50 312 + 67 nM [4]
Inhibition Assay

Mechanism of Action

Oxphos-IN-1 (compound 2) exerts its therapeutic effect by directly inhibiting Complex |
(NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This
inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative
phosphorylation. The downstream consequences of this inhibition include a decrease in the
cellular ATP supply, particularly in cells reliant on OXPHQOS, and a disruption of the
NAD+/NADH ratio, impacting numerous cellular redox reactions.
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Figure 2: Mechanism of action of Oxphos-IN-1 on the OXPHOS pathway.
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Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Oxphos-IN-1
(compound 2) are provided below.

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay

This phenotypic screen is designed to identify compounds that selectively inhibit mitochondrial
respiration.

e Principle: Cells grown in high-glucose media can generate ATP through glycolysis. In
contrast, when galactose is the primary sugar source, cells are forced to rely on OXPHOS
for ATP production, making them highly sensitive to mitochondrial inhibitors.

e Protocol:

o Seed cancer cells (e.g., MIA PaCa-2) into 96-well plates in standard high-glucose culture
medium and allow them to attach overnight.

o Prepare two sets of treatment media: one containing high glucose and the other with
glucose replaced by galactose.

o Add serial dilutions of the test compounds (including Oxphos-IN-1) to both sets of media.

o Replace the initial medium in the cell plates with the compound-containing glucose or
galactose media.

o Incubate the plates for a period of 3 days.
o Assess cell viability using a standard method, such as the MTT assay.

o Calculate IC50 values for both glucose and galactose conditions. A significantly lower IC50
in galactose indicates selective inhibition of OXPHOS.

ATP Production Assay

This assay directly measures the effect of the compound on cellular ATP levels.

e Protocol:
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o Seed cells in a 96-well plate in galactose-containing medium to ensure reliance on
OXPHOS.

o Treat the cells with varying concentrations of Oxphos-IN-1 for 24 hours.
o Following incubation, lyse the cells to release intracellular ATP.

o Measure ATP levels using a commercial bioluminescence-based ATP assay kit, which
utilizes the luciferin-luciferase reaction.

o Quantify luminescence using a plate reader.

o Calculate the IC50 for ATP depletion by normalizing the results to untreated controls.

Complex | Activity (NAD/NADH) Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

 Principle: The assay monitors the oxidation of NADH to NAD+ by isolated mitochondrial
Complex 1.

e Protocol:

o

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

o Prepare a reaction mixture containing isolated mitochondria (or purified Complex I), NADH
as the substrate, and a suitable electron acceptor.

o Add varying concentrations of Oxphos-IN-1 to the reaction mixture.

o Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm over time
using a spectrophotometer.

o Calculate the rate of NADH oxidation and determine the IC50 of the inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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